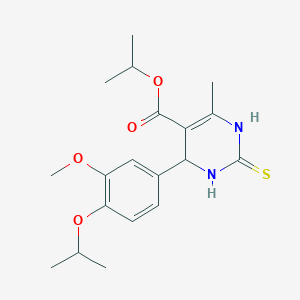![molecular formula C22H20BrFN2O3S B286216 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B286216.png)
2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. This compound has been shown to have high selectivity and potency against the target protein, TYK2, which is involved in the regulation of the immune system.
作用机制
2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide is a selective inhibitor of TYK2, which is a member of the Janus kinase (JAK) family of proteins. TYK2 is involved in the signaling pathways that regulate the immune system, and inhibition of this protein has been shown to have anti-inflammatory effects. 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide binds to the catalytic domain of TYK2, preventing its activation and downstream signaling. This results in the suppression of pro-inflammatory cytokines, such as interleukin-12 and interferon-alpha, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. In a mouse model of rheumatoid arthritis, treatment with 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide resulted in a significant reduction in joint inflammation and destruction. Similarly, in a mouse model of psoriasis, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide was able to reduce skin inflammation and improve skin pathology. In addition, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal models.
实验室实验的优点和局限性
One of the main advantages of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide is its high selectivity and potency against TYK2, which makes it an attractive candidate for the treatment of autoimmune diseases. Furthermore, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide has been shown to have a favorable safety profile, which is important for the development of new therapies. However, one of the limitations of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the high cost of synthesis and the low yield of the process can make it challenging to produce large quantities of the compound.
未来方向
There are several future directions for the development of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide. One potential application is in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. In addition, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide could be combined with other therapies, such as biologics or small molecule inhibitors of other JAK family members, to achieve synergistic effects. Furthermore, the development of more efficient synthesis methods and formulations could make 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide more accessible for clinical use. Finally, further studies are needed to fully elucidate the mechanism of action and potential side effects of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide.
合成方法
The synthesis of 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide involves a multistep process that starts with the reaction of 3-fluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-bromobenzylamine to give the intermediate amide, which is then treated with 4-methylphenylsulfonyl chloride to form the final product, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide. The overall yield of this process is around 20%, and the purity of the final product is typically greater than 95%.
科学研究应用
2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide has been shown to have potent anti-inflammatory effects, as well as the ability to prevent disease progression. Furthermore, 2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal models.
属性
分子式 |
C22H20BrFN2O3S |
|---|---|
分子量 |
491.4 g/mol |
IUPAC 名称 |
2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H20BrFN2O3S/c1-16-5-11-21(12-6-16)30(28,29)26(14-17-7-9-18(23)10-8-17)15-22(27)25-20-4-2-3-19(24)13-20/h2-13H,14-15H2,1H3,(H,25,27) |
InChI 键 |
PHROJTFYOXPVQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NC3=CC(=CC=C3)F |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NC3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286134.png)
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286135.png)
![2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B286136.png)


![methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate](/img/structure/B286144.png)

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286147.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286148.png)
![(5E)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286149.png)
![methyl [(5E)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286151.png)
![methyl [(5E)-5-{2-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286153.png)
![methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286154.png)
![methyl [(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286155.png)